4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Overview
Description
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base, such as pyridine, to form the propanoyl-indole intermediate.
Formation of Piperazin-2-one: The final step involves the reaction of the propanoyl-indole intermediate with piperazine under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects through the inhibition of specific enzymes, interaction with DNA, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1H-indol-3-yl)propanoyl]piperazin-2-one
- 4-[3-(5-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one
- 4-[3-(6-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one
Uniqueness
4-[3-(4-methyl-1H-indol-1-yl)propanoyl]piperazin-2-one is unique due to the presence of the 4-methyl group on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-[3-(4-methylindol-1-yl)propanoyl]piperazin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-3-2-4-14-13(12)5-8-18(14)9-6-16(21)19-10-7-17-15(20)11-19/h2-5,8H,6-7,9-11H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFIOTSXMQJZNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)N3CCNC(=O)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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